N-(4-(N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)sulfamoyl)phenyl)butyramide
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Overview
Description
N-(4-(N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)sulfamoyl)phenyl)butyramide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazinyl group, a sulfonyl group, and a butyramide moiety. Its multifaceted nature makes it a subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)sulfamoyl)phenyl)butyramide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinyl Intermediate: The initial step involves the synthesis of the pyridazinyl intermediate through a cyclization reaction of appropriate precursors under controlled conditions.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via a sulfonation reaction using ethylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Phenylsulfamoyl Intermediate: The pyridazinyl intermediate is then coupled with a phenylsulfamoyl intermediate through a nucleophilic substitution reaction.
Formation of the Final Compound:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)sulfamoyl)phenyl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
N-(4-(N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)sulfamoyl)phenyl)butyramide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)sulfamoyl)phenyl)butyramide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)sulfamoyl)phenyl)butyramide
- N-(4-(N-(4-(6-(propylsulfonyl)pyridazin-3-yl)phenyl)sulfamoyl)phenyl)butyramide
Uniqueness
N-(4-(N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)sulfamoyl)phenyl)butyramide is unique due to its specific ethylsulfonyl group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
N-[4-[[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]sulfamoyl]phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S2/c1-3-5-21(27)23-17-10-12-19(13-11-17)33(30,31)26-18-8-6-16(7-9-18)20-14-15-22(25-24-20)32(28,29)4-2/h6-15,26H,3-5H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYKMOLPQNAZHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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